An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboximidamide Hydrochloride
An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboximidamide hydrochloride, a notable member of the cycloalkane carboximidamide family, presents a unique structural motif of interest in medicinal chemistry and drug development. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous for molecular recognition by biological targets. As the hydrochloride salt, its physicochemical properties, particularly solubility and stability, are significantly altered relative to the free base, impacting its suitability for pharmaceutical formulation and development.
This technical guide provides a comprehensive overview of the core physical properties of Cyclobutanecarboximidamide hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the accurate characterization and handling of this compound. The following sections detail its chemical identity, fundamental physical characteristics, and spectroscopic signature, underpinned by robust experimental protocols and theoretical insights.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a compound is paramount for its application in research and development. These properties dictate its behavior in various experimental and physiological environments.
Core Chemical Identity
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Chemical Name: Cyclobutanecarboximidamide hydrochloride
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Synonyms: Cyclobutanecarboxamidine hydrochloride
Chemical Structure:
Caption: 2D structure of Cyclobutanecarboximidamide hydrochloride.
Summary of Physical Properties
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | ca. 160°C | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is contingent on the use of standardized and appropriate experimental protocols. Given the hygroscopic nature of Cyclobutanecarboximidamide hydrochloride, special consideration must be given to sample handling to prevent moisture uptake, which can significantly affect measurements.[2][3]
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.
Protocol for Capillary Melting Point Determination:
-
Sample Preparation: Due to the hygroscopic nature of the compound, all sample manipulations should be performed in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Finely powder a small amount of the white solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed by tapping the sealed end of the capillary on a hard surface.
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20°C per minute until the temperature is approximately 20°C below the expected melting point (ca. 140°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point.[4][5][6][7][8]
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Caption: Workflow for melting point determination.
Solubility Assessment
A quantitative understanding of solubility is crucial for developing formulations and designing in vitro and in vivo experiments. The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
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Solvent Selection: Prepare a panel of relevant aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO).
-
Sample Preparation: Add an excess amount of Cyclobutanecarboximidamide hydrochloride to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.[9][10][11][12][13][14]
Caption: Shake-flask method for solubility determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Cyclobutanecarboximidamide hydrochloride, both ¹H and ¹³C NMR would provide key structural information.
Predicted ¹H NMR Spectrum (in D₂O):
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Protons on the cyclobutane ring: The proton environment of the cyclobutane ring is expected to be complex due to restricted rotation and spin-spin coupling.
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CH proton (adjacent to the imidamide group): This proton would likely appear as a multiplet in the downfield region (δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the adjacent functional group.
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CH₂ protons: The methylene protons on the cyclobutane ring would likely appear as complex multiplets in the range of δ 1.8-2.5 ppm.
-
-
N-H protons: In a protic solvent like D₂O, the acidic protons of the amidinium group (–C(=NH₂)⁺NH₂) would exchange with deuterium and therefore may not be observed, or would appear as a broad signal.
Predicted ¹³C NMR Spectrum (in D₂O):
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Imidamide carbon (C=N): This carbon would be the most downfield signal, expected in the range of δ 165-175 ppm.
-
Cyclobutane carbons:
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CH carbon (adjacent to the imidamide group): Expected around δ 35-45 ppm.
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CH₂ carbons: Expected in the range of δ 15-30 ppm.
-
Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of Cyclobutanecarboximidamide hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire the NMR spectrum on a calibrated spectrometer.[15][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Key IR Absorption Bands:
-
N-H stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in the protonated amidinium group (R-C(=NH₂)⁺NH₂).[17]
-
C=N stretching: A strong absorption band is anticipated around 1650-1600 cm⁻¹ corresponding to the C=N stretching of the imidamide functional group.
-
C-H stretching (cyclobutane): Absorptions in the range of 3000-2850 cm⁻¹ are expected for the C-H stretching vibrations of the cyclobutane ring.
-
N-H bending: Bending vibrations for the N-H bonds are expected in the region of 1600-1500 cm⁻¹.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid Cyclobutanecarboximidamide hydrochloride directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of a compound.
Predicted Mass Spectrum (Electrospray Ionization - Positive Mode):
-
Molecular Ion Peak: The primary ion observed would be the protonated free base [M+H]⁺, where M is the free base Cyclobutanecarboximidamide (C₅H₁₀N₂). The expected m/z for this ion would be approximately 100.0997 (calculated for [C₅H₁₁N₂]⁺).
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of Cyclobutanecarboximidamide hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire the mass spectrum, focusing on the expected m/z range for the molecular ion.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of Cyclobutanecarboximidamide hydrochloride. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The hygroscopic nature of this compound necessitates careful handling to ensure the acquisition of accurate and reproducible data. While experimental spectroscopic data is not widely available, the predicted spectral characteristics offer a solid foundation for structural confirmation. As a compound of interest in the synthesis of novel therapeutic agents, a thorough understanding of its physicochemical properties is the cornerstone of successful research and development endeavors.
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